molecular formula C8H12N2O2 B8573975 Ethyl 5-methylimidazol-1-ylacteate

Ethyl 5-methylimidazol-1-ylacteate

Cat. No. B8573975
M. Wt: 168.19 g/mol
InChI Key: FGAQTRLMOBWWAJ-UHFFFAOYSA-N
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Patent
US06342765B1

Procedure details

A mixture of 4-methylimidazole (8.2 g, 0.1M), anhydrous potassium carbonate (13.8 g, 0.1M), potassium hydroxide (5.6 g, 0.1 M) and tetrabutylammonuim chloride (1.13 g, 3.51 mM) in methylene chloride (170 ml) at 0° C. was treated with ethyl 2-bromoacetate (8.35 g, 50 mM). The mixture was stirred at 0° C. for 1 hour and at ambient temperature, for 18 hours. It was then filtered and evaporated to dryness. The product was purified on silica using ethylacetate as eluant to give ethyl 4-methylimidazol-1-ylacetate and ethyl 5-methylimidazol-1-ylacteate (6.89 g, 82%) as a 2:1 mixture.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[Cl-].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:6]=1.[CH3:1][C:2]1[N:3]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:4]=[N:5][CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.13 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.35 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour and at ambient temperature, for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified on silica

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N=CN(C1)CC(=O)OCC
Name
Type
product
Smiles
CC1=CN=CN1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 163.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06342765B1

Procedure details

A mixture of 4-methylimidazole (8.2 g, 0.1M), anhydrous potassium carbonate (13.8 g, 0.1M), potassium hydroxide (5.6 g, 0.1 M) and tetrabutylammonuim chloride (1.13 g, 3.51 mM) in methylene chloride (170 ml) at 0° C. was treated with ethyl 2-bromoacetate (8.35 g, 50 mM). The mixture was stirred at 0° C. for 1 hour and at ambient temperature, for 18 hours. It was then filtered and evaporated to dryness. The product was purified on silica using ethylacetate as eluant to give ethyl 4-methylimidazol-1-ylacetate and ethyl 5-methylimidazol-1-ylacteate (6.89 g, 82%) as a 2:1 mixture.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[Cl-].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:6]=1.[CH3:1][C:2]1[N:3]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:4]=[N:5][CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.13 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.35 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour and at ambient temperature, for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified on silica

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N=CN(C1)CC(=O)OCC
Name
Type
product
Smiles
CC1=CN=CN1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 163.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.